2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one is an organic compound with the molecular formula C21H22O It is a cyclopentenone derivative characterized by the presence of two ethyl groups and two phenyl groups attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diphenylethanone with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols.
Scientific Research Applications
2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-3,4-diphenylcyclopentadienone
- 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dienone
Uniqueness
2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one is unique due to its specific substitution pattern on the cyclopentene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
651303-34-3 |
---|---|
Molecular Formula |
C21H22O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2,3-diethyl-4,5-diphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C21H22O/c1-3-17-18(4-2)21(22)20(16-13-9-6-10-14-16)19(17)15-11-7-5-8-12-15/h5-14,19-20H,3-4H2,1-2H3 |
InChI Key |
SJQUWJJRZNXQOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C(C1C2=CC=CC=C2)C3=CC=CC=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.